molecular formula C18H15F2NO5S B2984844 [2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate CAS No. 927277-53-0

[2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate

Cat. No.: B2984844
CAS No.: 927277-53-0
M. Wt: 395.38
InChI Key: ANJAQFQEKOWKTP-UHFFFAOYSA-N
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Description

[2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate is a complex organic compound characterized by the presence of difluoromethylsulfanyl, anilino, oxoethyl, and formylphenoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate typically involves multi-step organic reactions. One common approach is the esterification of 2-(2-formylphenoxy)acetic acid with 2-[2-(difluoromethylsulfanyl)anilino]-2-oxoethanol under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluoromethylsulfanyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: 2-(2-carboxyphenoxy)acetic acid.

    Reduction: 2-(2-hydroxyphenoxy)acetic acid.

    Substitution: Compounds with substituted difluoromethylsulfanyl groups.

Scientific Research Applications

Chemistry

In chemistry, [2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. The difluoromethylsulfanyl group can interact with biological molecules, providing insights into enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of multiple functional groups allows for the design of molecules with specific biological activities, such as enzyme inhibition or receptor binding.

Industry

In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate involves its interaction with specific molecular targets. The difluoromethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The formyl group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-[2-(Difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate is unique due to the combination of its functional groups, which provide a versatile platform for chemical modifications and applications. Unlike simpler fluorinated compounds, its structure allows for more complex interactions and reactivity, making it valuable in advanced research and industrial applications.

Properties

IUPAC Name

[2-[2-(difluoromethylsulfanyl)anilino]-2-oxoethyl] 2-(2-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F2NO5S/c19-18(20)27-15-8-4-2-6-13(15)21-16(23)10-26-17(24)11-25-14-7-3-1-5-12(14)9-22/h1-9,18H,10-11H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJAQFQEKOWKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)OCC(=O)NC2=CC=CC=C2SC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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